molecular formula C8H8BrNO2 B597847 3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester CAS No. 116986-10-8

3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester

Cat. No.: B597847
CAS No.: 116986-10-8
M. Wt: 230.061
InChI Key: LOOCRFUNMHYTIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions . For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The Suzuki–Miyaura (SM) coupling reaction is another method that could potentially be used in the synthesis of such compounds .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst . This reaction could potentially be relevant to “3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester”.

Scientific Research Applications

Synthesis of Functionalized Pyridines

3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester is used in the synthesis of functionalized pyridines, which are significant in various chemical processes. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines involves reactions with benzylidenemalononitriles and α-cyanoacrylic esters, demonstrating the versatility of pyridine derivatives in creating complex molecular structures (Mekheimer, Mohamed, & Sadek, 1997).

Application in Cigarette Flavoring

In the tobacco industry, pyridine derivatives, including those related to this compound, play a crucial role in enhancing the aroma and quality of cigarette smoking. This application is seen in the synthesis of N-(3-formyl pyridine)-proline methyl ester, which is used in cigarette flavoring to improve taste and reduce irritation (Qi Ling-kai, 2013).

Creation of Triorganostannyl Esters

Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids are synthesized using pyridine derivatives. These compounds are studied for their physicochemical properties and potential applications in modifying photophysical properties of metals and influencing ligand conformations and intermolecular interactions (Tzimopoulos et al., 2010).

Development of Furo[3,2-b]pyridine

The development of furo[3,2-b]pyridine derivatives from ethyl 3-hydroxypiconate, showcasing the application of pyridine derivatives in the creation of novel heterocyclic structures, is another key area of research. These compounds are important in various chemical synthesis processes (Shiotani & Morita, 1986).

Synthesis of Antimicrobial Agents

Pyridine carboxamides, derived from pyridine dicarbonyl dichloride, have been synthesized as potential antimicrobial agents. This application demonstrates the role of pyridine derivatives in pharmaceutical research and drug development (Al-Salahi, Al-Omar, & Amr, 2010).

Extraction of Pyridine-3-carboxylic Acid

The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents illustrates the utility of pyridine derivatives in chemical separation processes, particularly in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous. It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Future research could focus on the catalytic protodeboronation of alkyl boronic esters, which could allow for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Properties

IUPAC Name

methyl 3-(bromomethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOCRFUNMHYTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697524
Record name Methyl 3-(bromomethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-10-8
Record name Methyl 3-(bromomethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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